

JWG-071 solubility and stability issues

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Compound of Interest

Compound Name:	JWG-071
CAS No.:	2250323-50-1
Cat. No.:	B608267

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Technical Support Center: JWG-071

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of **JWG-071**, a selective chemical probe for ERK5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **JWG-071**?

A1: The recommended solvent for dissolving **JWG-071** is dimethyl sulfoxide (DMSO).^{[1][2][3]} It is soluble in DMSO at a concentration of 100 mg/mL (163.20 mM), though achieving this may require ultrasonic assistance.^{[2][4][5]} For optimal results, it is crucial to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.^{[2][5]}

Q2: How should I prepare stock solutions of **JWG-071**?

A2: To prepare stock solutions, we recommend starting with a high-concentration stock in DMSO. Once dissolved, the solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.^{[2][5]}

Q3: What are the recommended storage conditions for **JWG-071**?

A3: Proper storage is critical to maintain the integrity of **JWG-071**. The recommended storage conditions are detailed in the table below.

Q4: What is the known biological activity of **JWG-071**?

A4: **JWG-071** is recognized as the first kinase-selective chemical probe for ERK5.[1][3] It inhibits ERK5 and Leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 88 nM and 109 nM, respectively.[2][4] **JWG-071** has demonstrated improved selectivity for ERK5 over BRD4 compared to previous compounds like XMD8-92.[1][6][7] In cellular assays, it has been shown to dose-dependently inhibit MAPK7 (ERK5) autophosphorylation induced by EGF in HeLa cells with an IC50 of $0.020 \pm 0.003 \mu\text{M}$. [8]

Data Summary Tables

Table 1: Solubility of **JWG-071**

Solvent	Concentration	Method	Reference
DMSO	100 mg/mL (163.20 mM)	Requires sonication	[2][4][5]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (4.08 mM)	In vivo formulation	[4]
10% DMSO >> 90% (20% SBE- β -CD in saline)	≥ 2.5 mg/mL (4.08 mM)	In vivo formulation	[4]
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (4.08 mM)	In vivo formulation	[4]

Table 2: Stability and Storage of **JWG-071**

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[1][2]
Powder	4°C	2 years	[1][2]
In Solvent (DMSO)	-80°C	2 years	[2]
In Solvent (DMSO)	-20°C	1 year	[2]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Precipitation in aqueous media	Low aqueous solubility of JWG-071.	<ul style="list-style-type: none"> - Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in cellular assays).- For in vivo use, follow the validated multi-step solvent addition protocols (see Table 1).- Ensure the final concentration in your aqueous buffer does not exceed the solubility limit.
Inconsistent experimental results	<ul style="list-style-type: none"> - Compound degradation due to improper storage or handling.- Multiple freeze-thaw cycles of stock solutions.- Off-target effects. 	<ul style="list-style-type: none"> - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store the compound and solutions at the recommended temperatures (see Table 2).- Consider potential off-target effects on kinases like LRRK2, PLK2, DCAMKL1, and DCAMKL2.[9] Use appropriate controls to confirm ERK5-specific effects.
Paradoxical activation of ERK5 signaling	Some small molecule kinase inhibitors can paradoxically activate their target pathway.	<ul style="list-style-type: none"> - Be aware that some ERK5 inhibitors can cause paradoxical transcriptional activation.[9]- Use multiple, sensitive assays to confirm inhibition, such as monitoring both kinase activity and downstream transcriptional events (e.g., ERK5:MEF2D reporter assays).[9]
Difficulty dissolving the compound	<ul style="list-style-type: none"> - Use of non-optimal DMSO.- Insufficient mixing. 	<ul style="list-style-type: none"> - Use fresh, high-quality, anhydrous DMSO.[2][5]- Use

an ultrasonic bath to aid
dissolution.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weigh out the desired amount of **JWG-071** powder (Molecular Weight: 612.76 g/mol). For 1 mg of **JWG-071**, you will need 0.1632 mL of DMSO to make a 10 mM solution.
- Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the **JWG-071** powder.
- Vortex the solution thoroughly.
- If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials.
- Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[\[2\]](#)

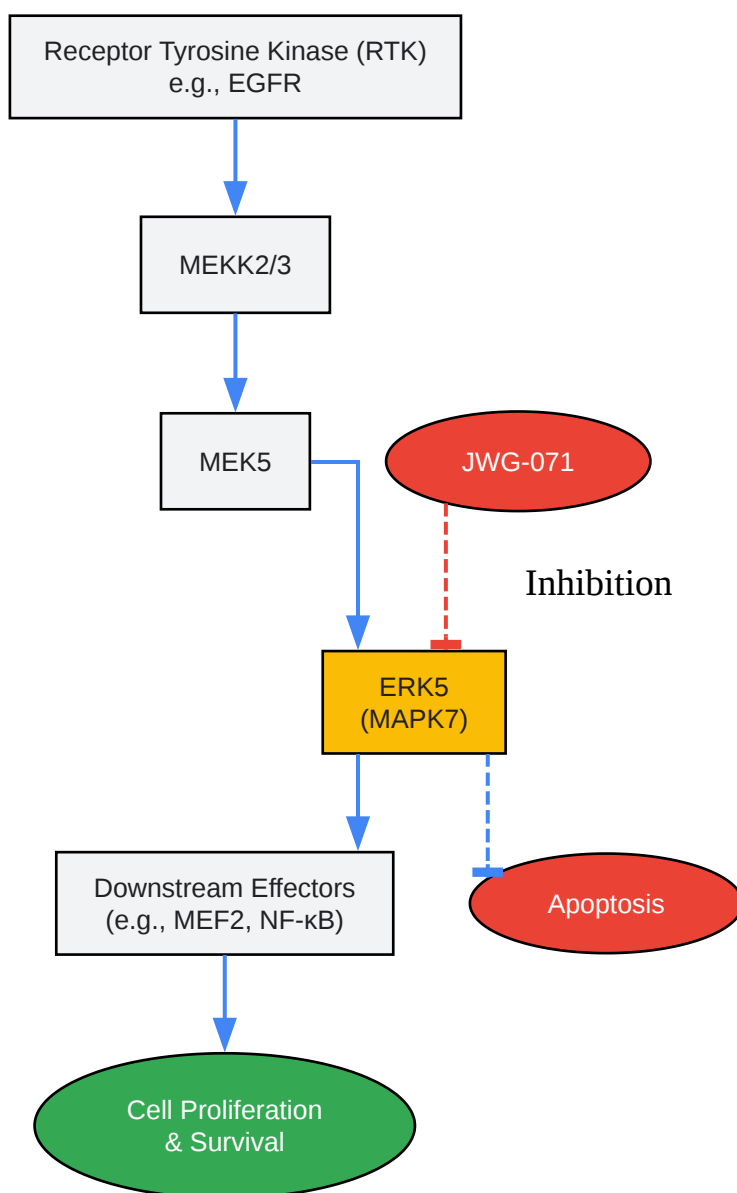
Protocol 2: Preparation of an In Vivo Formulation (Example)

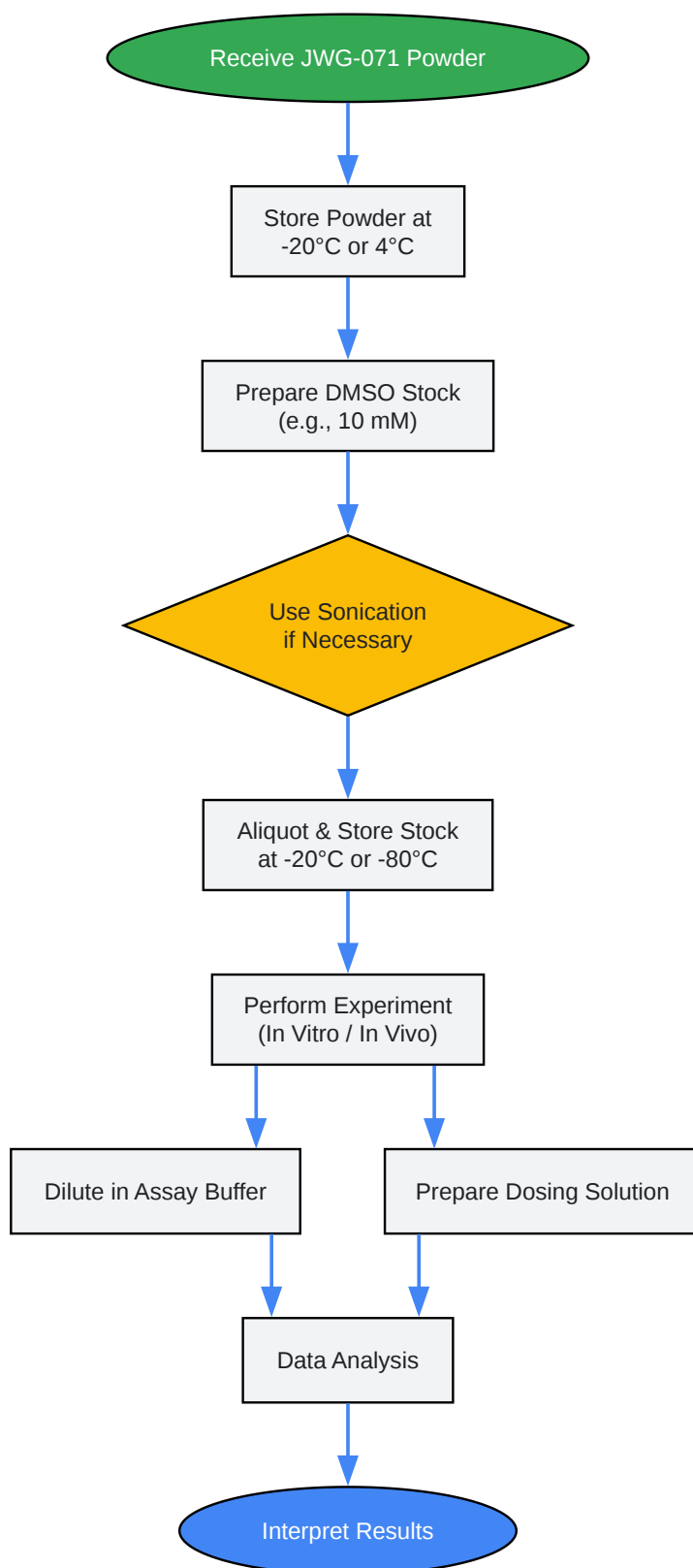
This protocol is based on a formulation that achieves a solubility of ≥ 2.5 mg/mL.[\[4\]](#)

- Prepare a stock solution of **JWG-071** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution to constitute 10% of the final volume.
- Sequentially add the other solvents while mixing:
 - Add PEG300 to a final concentration of 40%.
 - Add Tween-80 to a final concentration of 5%.

- Add saline to bring the solution to the final volume (45%).
- Ensure the solution is clear and homogenous before administration.

Visualizations





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